Cas no 1922702-02-0 (Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate)

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a protected derivative of phenylalanine, featuring a tert-butoxycarbonyl (Boc) group and an ethyl ester moiety. The bromo substitution at the 3-position enhances its utility as an intermediate in peptide synthesis and pharmaceutical research. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, while the ethyl ester improves solubility in organic solvents. This compound is particularly valuable in the synthesis of modified peptides and bioactive molecules, offering controlled reactivity for selective functionalization. Its well-defined structure and compatibility with standard coupling reagents make it a reliable building block for complex organic transformations.
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate structure
1922702-02-0 structure
Product name:Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
CAS No:1922702-02-0
MF:C16H22BrNO4
MW:372.254184246063
CID:4709627

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
    • N-Boc-3-bromo-L-phenylalanine ethyl ester
    • N-Boc-3-bromo-D-phenylalanine ethyl ester
    • phenylalanine, 3-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
    • Inchi: 1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
    • InChI Key: ZTVUZOMRSCWUOP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C(=O)OCC)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 381
  • Topological Polar Surface Area: 64.599

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E136265-1000mg
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0
1g
$ 390.00 2022-06-05
TRC
E136265-2000mg
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0
2g
$ 615.00 2022-06-05
TRC
E136265-500mg
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0
500mg
$ 235.00 2022-06-05
A2B Chem LLC
AI43313-1g
Ethyl 3-bromo-n-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0 >95%
1g
$405.00 2024-04-20
A2B Chem LLC
AI43313-10g
Ethyl 3-bromo-n-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0 >95%
10g
$884.00 2024-04-20
A2B Chem LLC
AI43313-500mg
Ethyl 3-bromo-n-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
AI43313-5g
Ethyl 3-bromo-n-(tert-butoxycarbonyl)phenylalaninate
1922702-02-0 >95%
5g
$620.00 2024-04-20

Additional information on Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS No. 1922702-02-0): A Comprehensive Overview

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate, with the chemical formula C15H19BNO4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1922702-02-0, has garnered attention due to its utility as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both a bromo substituent and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block for further functionalization, enabling the construction of complex peptide mimetics and drug candidates.

The ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate molecule exhibits a unique structural framework that combines aromatic and aliphatic moieties, which are crucial for its role in medicinal chemistry. The bromo group at the 3-position of the phenyl ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. These types of structures are prevalent in many drug molecules due to their favorable pharmacokinetic properties and biological activity.

The Boc-protected amino group on the phenylalaninate side chain serves as an essential protecting group that prevents unwanted side reactions during synthetic transformations. The Boc group is stable under a variety of conditions but can be selectively removed under mild acidic conditions, allowing for controlled deprotection and facilitating subsequent functionalization. This feature makes ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate an invaluable reagent in multi-step synthetic routes, particularly in the development of peptidomimetics and protease inhibitors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting cancer and inflammatory diseases. The ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate intermediate has been utilized in several studies aimed at creating novel small-molecule inhibitors. For instance, researchers have employed this compound to synthesize derivatives that exhibit inhibitory activity against various kinases and proteases involved in cancer progression. These studies highlight the compound's potential as a precursor for developing targeted therapies.

Another area where ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate has shown promise is in the field of immunomodulatory drugs. Peptide-based immunomodulators have gained significant traction due to their ability to modulate immune responses without inducing severe side effects. The structural features of this compound allow for the design of peptidomimetics that can interact with specific immune receptors, thereby influencing immune cell function. Such interactions are critical for developing treatments for autoimmune diseases and allergic disorders.

The synthesis of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes bromination of phenylalanine derivatives followed by Boc protection and esterification. The bromination step is often performed using reagents such as N-bromosuccinimide (NBS) or molecular bromine, while the Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O). These reactions are well-established and can be optimized for high yields and purity, making ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate readily accessible for further applications.

The versatility of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate extends beyond its use as an intermediate in drug synthesis. It has also been explored in materials science, particularly in the development of functional polymers and coatings. The aromatic ring and reactive substituents present in this compound allow for its incorporation into polymer backbones, resulting in materials with enhanced thermal stability and mechanical properties. Such applications underscore the broad utility of this compound across multiple scientific disciplines.

In conclusion, ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate (CAS No. 1922702-02-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an indispensable tool for synthetic chemists working on drug discovery and development. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.

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